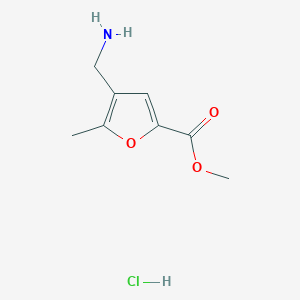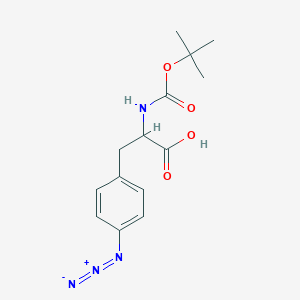
BOC-4-AZIDO-L-PHENYLALANINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BOC-4-AZIDO-L-PHENYLALANINE, also known as N-Boc-4-azido-L-phenylalanine, is an unnatural amino acid derivative of L-phenylalanine. It is characterized by the presence of an azide group attached to the phenyl ring. This compound is widely used in click chemistry due to its ability to undergo copper-catalyzed azide-alkyne cycloaddition reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of BOC-4-AZIDO-L-PHENYLALANINE typically involves the following steps:
Protection of the amino group: The amino group of L-phenylalanine is protected using a Boc (tert-butoxycarbonyl) group to form Boc-L-phenylalanine.
Introduction of the azide group: The protected phenylalanine is then subjected to a diazotization reaction followed by treatment with sodium azide to introduce the azide group at the para position of the phenyl ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large quantities of Boc-L-phenylalanine are synthesized and then converted to this compound using optimized reaction conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.
化学反应分析
Types of Reactions
BOC-4-AZIDO-L-PHENYLALANINE undergoes various chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction forms triazoles and is widely used in click chemistry.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and is useful for bioconjugation.
Common Reagents and Conditions
CuAAC: Requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate.
SPAAC: Utilizes strained alkynes like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) without the need for a catalyst.
Major Products
Triazoles: Formed from CuAAC reactions.
Bioconjugates: Resulting from SPAAC reactions with biomolecules.
科学研究应用
BOC-4-AZIDO-L-PHENYLALANINE has numerous applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Incorporated into proteins to study protein-protein interactions and protein labeling.
Medicine: Employed in drug development and delivery systems.
Industry: Utilized in the production of advanced materials and nanotechnology.
作用机制
The mechanism of action of BOC-4-AZIDO-L-PHENYLALANINE involves its azide group, which can participate in bioorthogonal reactions. The azide group reacts with alkyne groups in the presence of a copper catalyst to form stable triazole linkages. This reaction is highly specific and does not interfere with other biological processes, making it ideal for bioconjugation and labeling studies .
相似化合物的比较
Similar Compounds
4-Azido-L-phenylalanine: Similar structure but lacks the Boc protection group.
Fmoc-4-azido-L-phenylalanine: Contains an Fmoc protection group instead of Boc.
4-Iodo-L-phenylalanine: Contains an iodine atom instead of an azide group.
Uniqueness
BOC-4-AZIDO-L-PHENYLALANINE is unique due to its Boc protection group, which provides stability and allows for selective deprotection under mild conditions. This makes it particularly useful in multi-step synthetic processes and protein engineering .
属性
IUPAC Name |
3-(4-azidophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4/c1-14(2,3)22-13(21)16-11(12(19)20)8-9-4-6-10(7-5-9)17-18-15/h4-7,11H,8H2,1-3H3,(H,16,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWGGRIVPTXYGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N=[N+]=[N-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B2586905.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}urea](/img/structure/B2586907.png)
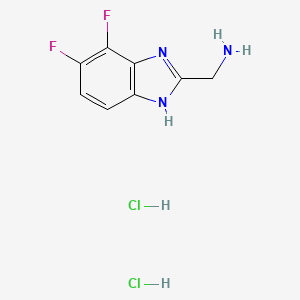
![8-Chloro-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinoline](/img/structure/B2586909.png)
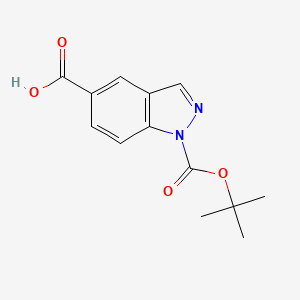
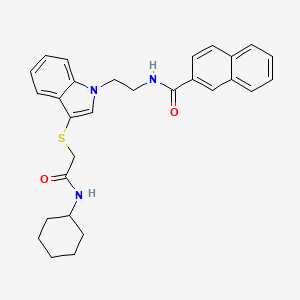
![N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B2586914.png)
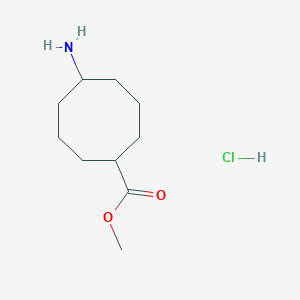
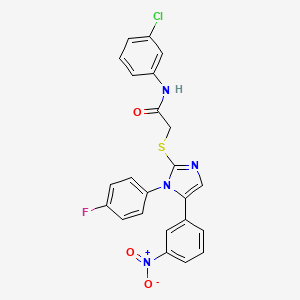
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea](/img/structure/B2586917.png)
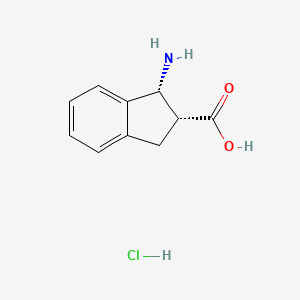
![N-[2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)thiophen-3-yl]-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B2586923.png)
![1-Methyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2586924.png)
